molecular formula C15H18O3 B1204682 beta-Santonin

beta-Santonin

Cat. No.: B1204682
M. Wt: 246.3 g/mol
InChI Key: XJHDMGJURBVLLE-OMSPQPPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-santonin is a santonin.

Scientific Research Applications

Cytotoxic Activity

Beta-Santonin derivatives have been synthesized and tested for cytotoxic activity against human epidermoid nasopharynx carcinoma (KB cells). Certain derivatives, such as 2 alpha-bromo-3 beta-hydroxy-6 beta H-eudesm-11-en-6,13-olide, showed significant activity at concentrations lower than 5 X 10(-5) M, with a notably low ID50 value at 0.33 X 10(-6) M (Rossi et al., 1986).

Antipyretic Activity

This compound demonstrated antipyretic (fever-reducing) effects in rats. When administered to febrile rats, it led to a dose-dependent decrease in body temperature. This effect was more pronounced with this compound compared to its alpha form and was antagonized by haloperidol, a dopamine antagonist (Martín et al., 1988).

Quantification in Artemisia Species

A study developed a fast and specific method using HPLC-UV for the identification and quantification of santonin in various Artemisia species. This method is crucial for avoiding unnecessary intoxication in the development of veterinary medicines (Sakipova et al., 2017).

Synthesis of Spirovetivane Sesquiterpenes

Research on the synthesis of spirovetivane sesquiterpenes from santonin, including (+)-anhydro-beta-rotunol and diastereomers of 6,11-spirovetivadiene, has been conducted. This synthesis involved several steps, starting from santonin, and led to the preparation of compounds like (-)-premnaspirodiene and (-)-hinesene (Blay et al., 2004).

Plasmid Elimination in Escherichia coli

Alpha-Santonin, extracted from Artemisia maritima, showed efficacy in eliminating small, multicopy relaxed plasmids (pBR322 and pBR329) in Escherichia coli. This suggests a specific action against the CoLE1 group of plasmids (Bharathi & Polasa, 1990).

Effects on Carbohydrate Metabolism in Cotton Bollworm

This compound affected carbohydrate metabolism in cotton bollworm, Helicoverpa armigera. It significantly inhibited larval growth and altered the levels of glycogen, glucose, and activities of glycogen phosphorylase in the larvae (Yu et al., 2019).

Anti-Inflammatory, Antipyretic, and Analgesic Activities

Santonin showed significant anti-inflammatory effects in acute inflammatory processes and inhibited granuloma formation. It also exhibited antipyretic effects in mice and increased pain tolerance similar to morphine (Al-Harbi et al., 1994).

Antimicrobial and Protein Denaturation Inhibition

Diosgenin and santonin isolated from Polygonatum verticillatum rhizomes demonstrated antimicrobial potential and marked attenuation on heat-induced protein denaturation, supporting the antimicrobial uses of the plant (Khan et al., 2015).

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3R,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13+,15+/m1/s1

InChI Key

XJHDMGJURBVLLE-OMSPQPPYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C

SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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